N,O-ジデスメチルベンラファキシン

概要

説明

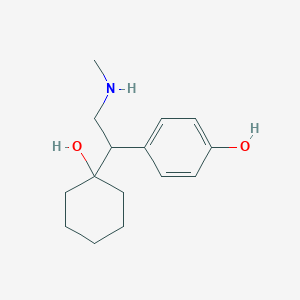

N,O-Didesmethylvenlafaxine: is a secondary amino compound that is N-methylethanamine substituted by a 1-hydroxycyclohexyl and a 4-hydroxyphenyl group at position 1. It is a metabolite of the drug venlafaxine, which is an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class .

科学的研究の応用

Chemistry: N,O-Didesmethylvenlafaxine is used as a reference standard in analytical chemistry for the quantification and identification of venlafaxine and its metabolites in biological samples .

Biology: In biological research, N,O-Didesmethylvenlafaxine is studied for its role as a metabolite of venlafaxine and its effects on various biological systems .

Medicine: In medical research, N,O-Didesmethylvenlafaxine is investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic effects .

Industry: In the pharmaceutical industry, N,O-Didesmethylvenlafaxine is used in the development and optimization of venlafaxine formulations and in the study of drug metabolism and interactions .

作用機序

Target of Action

N,O-Didesmethylvenlafaxine is a metabolite of venlafaxine , an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class . The primary targets of N,O-Didesmethylvenlafaxine are the serotonin and norepinephrine transporters, which are key neurotransmitters in mood regulation .

Mode of Action

It is understood that n,o-didesmethylvenlafaxine, like its parent drug venlafaxine, potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood .

Biochemical Pathways

N,O-Didesmethylvenlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their signaling . The downstream effects include mood elevation and alleviation of depressive symptoms .

Pharmacokinetics

Its parent drug venlafaxine is primarily metabolized by cyp2d6 and cyp2c19 isoenzymes to its major metabolite o-desmethylvenlafaxine, and in parallel to n-desmethylvenlafaxine and n,o-didesmethylvenlafaxine . The single-dose pharmacokinetics of desvenlafaxine, another metabolite of venlafaxine, are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days .

Result of Action

The molecular and cellular effects of N,O-Didesmethylvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine neurotransmission. By inhibiting the reuptake of these neurotransmitters, N,O-Didesmethylvenlafaxine enhances their signaling, leading to mood elevation and alleviation of depressive symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,O-Didesmethylvenlafaxine. For instance, residues of the parent drug venlafaxine and its metabolites, including N,O-Didesmethylvenlafaxine, have been detected in marine mussels, indicating that these compounds can persist in the environment . .

生化学分析

Biochemical Properties

N,O-Didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway . It works by blocking the transporter reuptake proteins for key neurotransmitters affecting mood, thereby leaving more active neurotransmitters in the synapse .

Cellular Effects

Its parent compound, venlafaxine, is known to influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

It is known to be a very strong basic compound, based on its pKa .

Temporal Effects in Laboratory Settings

In laboratory settings, residues of the antidepressant venlafaxine were occasionally detected at ng/g dw level. N-desmethylvenlafaxine (NDV) was the most frequently detected metabolite followed by N,O-didesmethylvenlafaxine .

Dosage Effects in Animal Models

Studies on venlafaxine have shown that plasma concentrations of (+) venlafaxine were found to be higher than those of R (-) venlafaxine .

Metabolic Pathways

N,O-Didesmethylvenlafaxine is involved in the venlafaxine metabolism pathway . Venlafaxine is metabolized to its major active metabolite o-desmethylvenlafaxine (ODV) via the cytochrome P450 (CYP) 2D6 enzyme system in the liver, and also to minor metabolites, N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine .

Transport and Distribution

It is known that venlafaxine and its metabolites can be detected in marine mussels at trace levels .

Subcellular Localization

It is known that venlafaxine and its metabolites can be detected in marine mussels at trace levels .

準備方法

Synthetic Routes and Reaction Conditions: N,O-Didesmethylvenlafaxine is primarily formed through the biotransformation of venlafaxine in the liver. The major enzymes involved in this process are cytochrome P450 isoenzymes, specifically CYP2D6 and CYP3A4 . The demethylation reactions that lead to the formation of N,O-Didesmethylvenlafaxine involve the removal of methyl groups from venlafaxine.

Industrial Production Methods: Industrial production of N,O-Didesmethylvenlafaxine typically involves the synthesis of venlafaxine followed by controlled demethylation reactions using specific reagents and conditions to achieve the desired metabolite. The process is optimized to ensure high yield and purity of the compound .

化学反応の分析

Types of Reactions: N,O-Didesmethylvenlafaxine undergoes various chemical reactions, including:

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Hydroxylated metabolites.

Reduction: Reduced metabolites.

Substitution: Various derivatives depending on the substituent introduced.

類似化合物との比較

O-Desmethylvenlafaxine: Another major metabolite of venlafaxine, which also inhibits the reuptake of serotonin and norepinephrine.

N-Desmethylvenlafaxine: A minor metabolite of venlafaxine with similar pharmacological properties.

Uniqueness: N,O-Didesmethylvenlafaxine is unique in that it undergoes both N-demethylation and O-demethylation, resulting in a distinct chemical structure and potentially different pharmacokinetic and pharmacodynamic properties compared to other metabolites of venlafaxine .

生物活性

N,O-Didesmethylvenlafaxine (N,O-DV) is a significant metabolite of venlafaxine, an antidepressant that primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the biological activity of N,O-DV is crucial for elucidating its pharmacological effects and potential therapeutic implications. This article synthesizes findings from various studies, focusing on its metabolic pathways, receptor affinities, and clinical implications.

Metabolism and Formation

Venlafaxine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The formation of N,O-DV involves both O-demethylation and N-demethylation processes. Key enzymes implicated in this biotransformation include:

- CYP2D6 : Primarily responsible for O-demethylation to O-desmethylvenlafaxine (ODV).

- CYP3A4 : Involved in the N-demethylation process.

- CYP2C19 : Also contributes to the formation of N-desmethylvenlafaxine (NDV) and N,O-DV.

The relative contributions of these enzymes can vary based on genetic polymorphisms in individuals, which significantly influence the metabolic ratios of venlafaxine and its metabolites, including N,O-DV .

Receptor Affinity

Research indicates that N,O-DV exhibits minimal affinity for serotonin and norepinephrine receptors compared to its parent compound, venlafaxine. While ODV retains some antidepressant activity, N,O-DV's pharmacological profile suggests it may not contribute significantly to the therapeutic effects observed with venlafaxine treatment .

Pharmacokinetics

N,O-DV is present at lower concentrations than ODV and NDV in plasma. The pharmacokinetic parameters indicate that venlafaxine has a bioavailability of approximately 45% for extended-release formulations, with significant first-pass metabolism leading to the formation of its active metabolites. The clearance rates for venlafaxine and its metabolites can be affected by factors such as hepatic function and concurrent medications .

Case Studies

- Forensic Toxicology : A study involving 94 postmortem cases highlighted the influence of CYP2D6 and CYP2C19 genotypes on the metabolic ratios of venlafaxine and its metabolites, including N,O-DV. The findings indicated that variations in these genotypes could lead to significant differences in drug metabolism, potentially impacting therapeutic outcomes and toxicity profiles .

- Cardiogenic Shock : A recent case report documented a patient experiencing cardiogenic shock related to high levels of venlafaxine metabolites, including N,O-DV. This case underscores the importance of monitoring metabolite levels in patients receiving venlafaxine therapy, especially those with underlying health conditions that may affect drug clearance .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of N,O-Didesmethylvenlafaxine:

| Parameter | N,O-Didesmethylvenlafaxine |

|---|---|

| Formation Enzymes | CYP2D6, CYP3A4, CYP2C19 |

| Receptor Affinity | Minimal |

| Bioavailability | Low compared to ODV |

| Clinical Significance | Variability based on genotypes |

| Associated Risks | Potential cardiogenic effects |

特性

IUPAC Name |

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891441 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135308-74-6 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N,O-Didesmethylvenlafaxine is formed through a sequential metabolic pathway. Venlafaxine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to form O-desmethylvenlafaxine. Subsequently, both CYP2D6 and CYP3A contribute to the further metabolism of O-desmethylvenlafaxine into N,O-Didesmethylvenlafaxine. [, ]

A: While O-desmethylvenlafaxine demonstrates similar potency to venlafaxine, N,O-Didesmethylvenlafaxine and N-desmethylvenlafaxine are considered less potent metabolites. [, ] The exact pharmacological activity of N,O-Didesmethylvenlafaxine requires further investigation.

ANone: Research suggests potential influences on N,O-Didesmethylvenlafaxine levels based on demographic factors:

ANone: Yes, co-administration of certain drugs, particularly those metabolized by or influencing CYP2D6 activity, can alter N,O-Didesmethylvenlafaxine concentrations. For instance:

A: A study utilizing liquid chromatography-high-resolution mass spectrometry successfully identified N,O-Didesmethylvenlafaxine, along with venlafaxine and other metabolites, in the hair samples of newborn twins. [] This detection confirmed in utero exposure to venlafaxine, highlighting the potential of hair analysis for monitoring drug exposure during pregnancy.

ANone: Several analytical methods have been developed for the quantification of N,O-Didesmethylvenlafaxine in various matrices:

A: Yes, the cytochrome P450 enzyme CYP2D6 plays a crucial role in the metabolism of venlafaxine. Individuals classified as poor metabolizers (PM) for CYP2D6 exhibit significantly reduced clearance of venlafaxine and lower formation rates of its metabolites, including N,O-Didesmethylvenlafaxine, compared to extensive metabolizers (EM). [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。